molecular formula C10H10O3 B042543 Phenacyl acetate CAS No. 2243-35-8

Phenacyl acetate

Cat. No. B042543
CAS RN: 2243-35-8
M. Wt: 178.18 g/mol
InChI Key: BGAXCPSNMHVHJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phenacyl acetate's synthesis can involve various chemical pathways. Although specific studies on phenacyl acetate synthesis are not highlighted, the synthesis of related compounds such as aceclofenac, a phenylacetic acid derivative, showcases the complexity and the variety of methods available for synthesizing phenacyl-based compounds. Aceclofenac's synthesis, for example, emphasizes the importance of selecting appropriate chemical reactions and conditions to achieve desired products with specific properties (Brogden & Wiseman, 1996).

Molecular Structure Analysis

The molecular structure of phenacyl acetate plays a crucial role in determining its chemical reactions and properties. Research on molecules with similar structures, such as phenol derivatives synthesized using hypervalent iodine reagents, demonstrates the impact of molecular structure on the synthesis outcomes and the functionalities of the synthesized products (Maertens, L'homme, & Canesi, 2014).

Chemical Reactions and Properties

Phenacyl acetate participates in various chemical reactions, influenced by its functional groups and molecular structure. The chemical properties, such as reactivity with other compounds and susceptibility to certain reactions, are essential for its applications. The study of pyrazine and phenazine heterocycles provides insights into the reactivity profiles of structurally complex molecules, which can be related to understanding the chemical behavior of phenacyl acetate (Huigens et al., 2022).

Physical Properties Analysis

The physical properties of phenacyl acetate, such as melting point, boiling point, solubility, and vapor pressure, are critical for its handling, storage, and application in various domains. These properties are determined by its molecular structure and intermolecular forces. While specific studies on phenacyl acetate were not identified, the general principles of physical property analysis apply as demonstrated in the synthesis and application studies of magnesium acetate, another acetate derivative with detailed analysis on its application potentials (Tie-jun, 2012).

Scientific Research Applications

Safety And Hazards

Phenacyl acetate may cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

Phenacyl bromide, a related compound, has been used in recent synthetic advances and its utility in multicomponent reactions . It has been the focus of literature reports from 2017 to the end of 2021 , indicating ongoing interest and potential future directions in this area of research.

properties

IUPAC Name

phenacyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAXCPSNMHVHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862889
Record name ethanone, 2-(acetyloxy)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenacyl acetate

CAS RN

2243-35-8
Record name 2-(Acetyloxy)-1-phenylethanone
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URL https://commonchemistry.cas.org/detail?cas_rn=2243-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenacyl acetate
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Record name Ethanone, 2-(acetyloxy)-1-phenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name ethanone, 2-(acetyloxy)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
JB Rather, EE Reid - Journal of the American Chemical Society, 1921 - ACS Publications
… As noted in an earlier article, Hunaeus and Zincke prepared phenacyl acetate from the alcoholand acetanhydride and found the melting point to be 49 , while Hunnius obtained it from …
Number of citations: 14 pubs.acs.org
WL Judefind, EE Reid - Journal of the American Chemical Society, 1920 - ACS Publications
The results have confirmed this prediction. A number of p-bromophenacyl esters have been prepared and their properties studied. Partly for comparison, and partly to secure additional …
Number of citations: 115 pubs.acs.org
GM Rubottom, JM Grube, K Kincaid - Synthetic Communications, 1976 - Taylor & Francis
… Standard methods for the preparation of phenacyl acetate include the acetolysis of both d-diazoacetophenonel and .<-bromacetophenone2, as well as the treatment of acetophenone …
Number of citations: 51 www.tandfonline.com
T COHEN, M DUGHI, VA NOTARO… - The Journal of Organic …, 1962 - ACS Publications
… Oxidation of the acetolysis products of styrene oxide after equilibration for various lengths of time gives mixtures of phenacyl acetate (XIII), acetylmandelic acid (XIV), 2-aeetoxy-2-…
Number of citations: 28 pubs.acs.org
DT Mowry - Journal of the American Chemical Society, 1945 - ACS Publications
… Phenacyl acetate, however, reacted extremely rapidly, the theoretical amount of water being removed in one hour although no well-defined product could be isolated from the tarry …
Number of citations: 110 pubs.acs.org
EJ Cragoe Jr, MD BEALOR, CM ROBB… - The Journal of …, 1953 - ACS Publications
… carried out using 7-carboxyisatin with each phenacyl acetate recorded in Table I. The expected product was isolated in each case except when 3,4-dihydroxyphenacyl …
Number of citations: 14 pubs.acs.org
A Takeda, S Torii, H Oka - Memoirs of the School of …, 1968 - ousar.lib.okayama-u.ac.jp
… ketones and aldehydes from the neutral materials using Girard reagent P gave benzaldehyde, tolualdehydes, acetophenone, methylacetophenones, propiophenone, phenacyl acetate, …
Number of citations: 3 ousar.lib.okayama-u.ac.jp
F Corbani, B Rindonek, C Scolastico - Tetrahedron, 1973 - Elsevier
… The products from compound 9 were 2, 46%, phenacyl acetate (IO), 54% and, in some … In this case, the treatment of phenacyl acetate 10 with morpholine in diethyl ether in the presence …
Number of citations: 22 www.sciencedirect.com
Y YUKAWA, M SAKAI, S SUZUKI - Journal of Synthetic Organic …, 1966 - jstage.jst.go.jp
… Acetophenone reacted at 120 C to give phenacyl acetate and phenacylidene acetate, the former being higher in yield. But neither nuclear acetoxylated nor nuclear methylated products …
Number of citations: 2 www.jstage.jst.go.jp
J Chauhan, A Darbre - Journal of Chromatography A, 1981 - Elsevier
… acetate mol ratios 1.07 and 2.14 the yields of phenacyl acetate were 73.5 and 95.5 O’ jO, respectively_ With molar excess ratios ranging from 3.2 to 32 the yields were 95.5 o/o + 4.36 for …
Number of citations: 8 www.sciencedirect.com

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